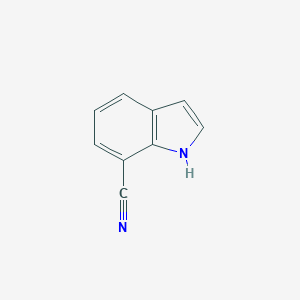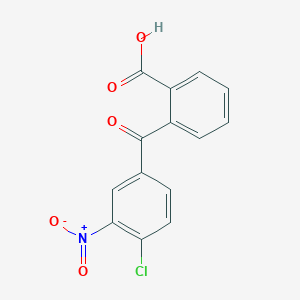
2-Azidoethyl methanesulfonate
Descripción general
Descripción
2-Azidoethyl methanesulfonate is a chemical compound with the molecular formula C3H7N3O3S . It is also known by other names such as 1-Mesyl-2-azidoethanol and 2-Methanesulphonyloxyethyl azide .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanesulfonate group attached to an ethyl chain, which is further connected to an azide group . The compound has a molecular weight of 165.17 g/mol .Physical and Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 165.17 g/mol, and its exact mass is 165.02081227 g/mol . The compound has a topological polar surface area of 66.1 Ų and contains 10 heavy atoms . It has no hydrogen bond donors but has 5 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Aplicaciones Científicas De Investigación
Structural and Vibrational Properties
The structural and vibrational properties of methanesulfonate derivatives, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, have been extensively studied. Utilizing X-ray diffraction and Density Functional Theory (DFT) methodologies, researchers have characterized these properties in detail. These studies provide insights into the molecular interactions and vibrational modes of such compounds, which are essential for understanding their behavior in various applications (Galván et al., 2018).
Catalysis in Organic Synthesis
Methanesulfonic acid, a closely related compound to 2-azidoethyl methanesulfonate, has proven to be highly effective as a catalyst. It has been used in the synthesis of benzoxazoles and benzothiazoles, demonstrating its utility in facilitating organic reactions. This highlights the potential of methanesulfonate derivatives in catalytic applications in organic chemistry (Kumar et al., 2008), (Sharghi & Asemani, 2009).
Electrochemical Applications
In the field of electrochemistry, research has explored the electrodeposition and dissolution of metals like zinc in methanesulfonic acid. This is particularly relevant for applications like redox flow batteries, where methanesulfonate derivatives could play a crucial role in enhancing the efficiency and effectiveness of these energy storage systems (Leung et al., 2011).
Methanesulfonate in Environmental Analysis
Studies have also focused on the presence of methanesulfonate in environmental samples, such as in the firn of Antarctica. This research contributes to understanding the sulfur budget in remote areas and helps in tracing atmospheric and environmental processes (Han et al., 2001).
Mecanismo De Acción
Target of Action
Azides are generally known to react with alkynes in the presence of a copper catalyst to form a stable triazole ring, a reaction known as the huisgen cycloaddition or “click” reaction
Mode of Action
The mode of action of 2-Azidoethyl methanesulfonate involves the azide group (N3) present in the compound. Azides are known to undergo a process called intramolecular rearrangement, which can serve as a potent synthetic route to a sought-after amine functionality . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .
Pharmacokinetics
The compound’s molecular weight (165171 Da ) suggests that it could potentially be absorbed and distributed in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of the azide group in this compound. For instance, the synthesis of the compound involves a reaction at 0° C, suggesting that low temperatures may be necessary for its stability.
Análisis Bioquímico
Biochemical Properties
2-Azidoethyl methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the azide group, which can form covalent bonds with other molecules . This property makes this compound a valuable tool in biochemistry, particularly in the study of protein structure and function .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by modifying proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific proteins that this compound interacts with.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to proteins and other biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression . The exact mechanism of action can vary depending on the specific biomolecule that this compound is interacting with.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Propiedades
IUPAC Name |
2-azidoethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3S/c1-10(7,8)9-3-2-5-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGFZSRLNWBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

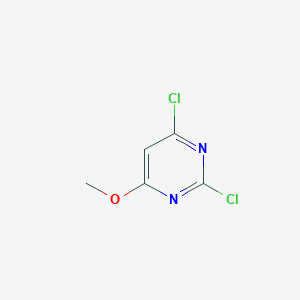

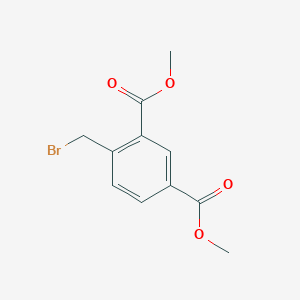
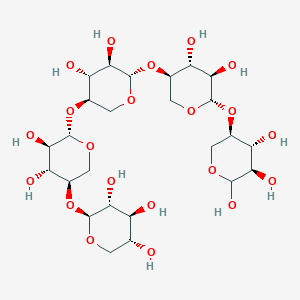
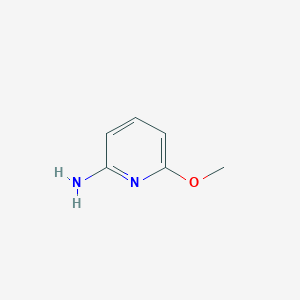
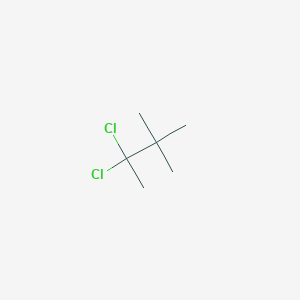

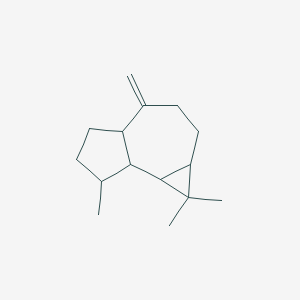
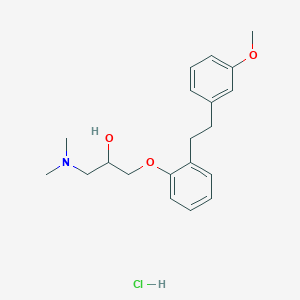

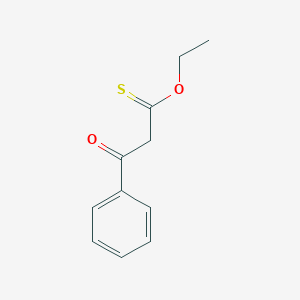
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
